Thiazol-2-ylammonium hydrogen sulphite
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Overview
Description
Thiazol-2-ylammonium hydrogen sulphite is a chemical compound with the molecular formula C3H6N2O3S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of thiazol-2-ylammonium hydrogen sulphite typically involves the reaction of thiazole derivatives with ammonium hydrogen sulphite. The reaction conditions often include mild temperatures and aqueous or organic solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thiazol-2-ylammonium hydrogen sulphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield thiazole derivatives with different functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
Thiazol-2-ylammonium hydrogen sulphite has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in biological research.
Medicine: Thiazole-based compounds are used in the development of pharmaceuticals for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of thiazol-2-ylammonium hydrogen sulphite involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death). Additionally, thiazole compounds can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Thiazol-2-ylammonium hydrogen sulphite can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent used in the treatment of certain types of leukemia.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS. What sets this compound apart is its unique combination of sulfur and nitrogen atoms, which confer distinct chemical and biological properties. .
Properties
CAS No. |
93857-62-6 |
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Molecular Formula |
C3H6N2O3S2 |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
hydrogen sulfite;1,3-thiazol-3-ium-2-amine |
InChI |
InChI=1S/C3H4N2S.H2O3S/c4-3-5-1-2-6-3;1-4(2)3/h1-2H,(H2,4,5);(H2,1,2,3) |
InChI Key |
FRTDJTCZPSPLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=[NH+]1)N.OS(=O)[O-] |
Origin of Product |
United States |
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